Alitame is a dipeptide artificial sweetener with a sweetening potency approximately 2000 times greater than sucrose [, ]. It is classified as a high-intensity sweetener, meaning it elicits a sweet taste at concentrations far lower than those required for sugars like sucrose []. Chemically, alitame is L-aspartyl-D-alanine 2,2,4,4-tetramethylthietanylamide []. Due to its intense sweetness, it has been investigated for use in various food products as a low-calorie sugar substitute [].
Related Compounds
Aspartame
Compound Description: Aspartame (L-aspartyl-L-phenylalanine methyl ester) is an artificial, non-saccharide sweetener widely used as a sugar substitute in various food and beverage products. It is approximately 200 times sweeter than sucrose. [, ]
Acesulfame Potassium
Compound Description: Acesulfame potassium (Acesulfame K) is another artificial sweetener, approximately 200 times sweeter than sucrose. It is often used in combination with other artificial sweeteners, including aspartame, to achieve a more sugar-like taste profile. [, , ]
Relevance: Acesulfame K is often studied alongside alitame as a comparative artificial sweetener in sensory evaluation studies, assessing factors like taste intensity, duration, and potential synergistic effects when used in combination. [, , ]
Neotame
Compound Description: Neotame (N-[N-(3,3-Dimethylbutyl)-L-α-aspartyl]-L-phenylalanine 1-methyl ester) is a structurally related artificial sweetener to aspartame, boasting a sweetness potency approximately 7,000-13,000 times higher than sucrose. [, , ]
Saccharin
Compound Description: Saccharin (1,2-Benzisothiazol-3(2H)-one 1,1-dioxide) is an artificial sweetener with a sweetness potency approximately 300-400 times greater than sucrose. It is often used in combination with other artificial sweeteners to mask its slightly bitter aftertaste. [, , ]
Relevance: Saccharin, while structurally different from alitame, represents another first-generation artificial sweetener often studied alongside alitame to understand the potential health impacts and consumer preferences for different sugar substitutes. [, , , ]
Sucralose
Compound Description: Sucralose (1,6-Dichloro-1,6-dideoxy-β-D-fructofuranosyl-4-chloro-4-deoxy-α-D-galactopyranoside) is an artificial sweetener approximately 600 times sweeter than sucrose, synthesized from a modified sucrose molecule. [, , ]
Relevance: Sucralose, alongside alitame, represents a newer generation of artificial sweeteners gaining popularity due to their improved stability and taste profiles compared to earlier artificial sweeteners like saccharin and cyclamate. [, , ]
Cyclamate
Compound Description: Cyclamate (Cyclohexylsulfamic acid or its sodium or calcium salts) is an artificial sweetener, approximately 30-50 times sweeter than sucrose. It was widely used, but its use was restricted in several countries due to potential health concerns. [, , ]
Relevance: Cyclamate, while structurally distinct from alitame, provides an important historical context in the development and regulation of artificial sweeteners, highlighting the ongoing safety evaluations and evolving consumer perceptions surrounding these compounds. [, , , ]
Stevioside
Compound Description: Stevioside is a natural sweetener extracted from the Stevia rebaudiana plant, approximately 250-300 times sweeter than sucrose. It is gaining popularity as a natural alternative to artificial sweeteners. [, ]
Relevance: Stevioside represents a natural alternative to artificial sweeteners like alitame, offering consumers a choice based on their preferences for natural versus synthetic sugar substitutes. Both compounds are investigated for their sensory properties, stability, and potential health effects. [, , ]
Alitame is derived from the amino acids L-aspartic acid and D-alanine. It belongs to the class of artificial sweeteners, specifically categorized as a dipeptide sweetener. The International Numbering System (INS) designates it as INS No. 956. According to the Joint FAO/WHO Expert Committee on Food Additives (JECFA), alitame has an Acceptable Daily Intake (ADI) established at 0-1 mg/kg body weight.
Synthesis Analysis
The synthesis of alitame involves a multi-step process that combines two key intermediates: (S)-[2,5-dioxo-(4-thiazolidine)] acetic acid and (R)-2-amino-N-(2,2,4,4-tetramethyl-3-thietanyl) propanamide. The synthesis can be summarized in the following steps:
Formation of Intermediates: The two intermediates are prepared through specific chemical reactions involving protection and activation of functional groups.
Coupling Reaction: The intermediates undergo a coupling reaction to form alitame.
Purification: The product is isolated by crystallization with 4-methylbenzenesulfonic acid to form an adduct, followed by recrystallization from water to obtain pure alitame.
Molecular Structure Analysis
The molecular formula for alitame is C14H25N3O4S with a molecular weight of approximately 317.43 g/mol. Its structure features:
Dipeptide Backbone: Composed of L-aspartic acid and D-alanine.
Thienyl Moiety: A unique terminal amide derived from 2,2,4,4-tetramethylthienanylamine contributes to its sweetness profile.
Chirality: The presence of chiral centers in both amino acids leads to specific optical activity, which is an important consideration in its synthesis and application.
Chemical Reactions Analysis
Alitame participates in various chemical reactions typical of peptide compounds:
Hydrolysis: Under acidic or basic conditions, alitame can hydrolyze back into its constituent amino acids.
Decomposition: At elevated temperatures or in the presence of strong acids/bases, it may decompose, resulting in loss of sweetness and formation of by-products.
Reactivity with Other Compounds: Alitame can interact with reducing sugars or other amino acids under certain conditions, which may affect its stability and sweetness intensity.
Mechanism of Action
Alitame's mechanism of action primarily involves interaction with taste receptors on the tongue:
Binding to Sweet Taste Receptors: Alitame binds specifically to the T1R2/T1R3 receptor complex responsible for sweet taste perception.
Signal Transduction: This binding triggers a cascade of intracellular signals that result in the sensation of sweetness.
Sweetness Intensity: Its unique structure allows for a stronger binding affinity compared to sucrose, leading to its intense sweetness profile.
Physical and Chemical Properties Analysis
Alitame exhibits several notable physical and chemical properties:
Solubility: It is soluble in water and has a low caloric content due to its high sweetness intensity.
Stability: Alitame is stable under normal storage conditions but can degrade under extreme pH or temperature conditions.
Specific Rotation: The specific rotation ranges between +40º and +50º when dissolved in water at a concentration of 1% (w/v).
Applications
Alitame finds extensive use across various sectors:
Food Industry: It is used as a sweetener in a wide range of products including beverages, dairy products, baked goods, and confectionery items due to its intense sweetness and low caloric value.
Dietary Products: Alitame is particularly valuable in dietetic foods aimed at calorie reduction without sacrificing sweetness.
Research Applications: It serves as a model compound in studies related to taste receptor interactions and sweetener efficacy.
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